3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, features a quinoline core substituted with butyl, methoxy, and methyl groups, along with a propanoic acid moiety linked via a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of butyl, methoxy, and methyl groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the butyl group, while methylation and methoxylation can be carried out using methyl iodide and sodium methoxide, respectively.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the quinoline derivative with a thiol compound under basic conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the sulfanyl-quinoline derivative with a propanoic acid derivative, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, methyl iodide, thiol compounds.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The quinoline core can interact with DNA, enzymes, and receptors, leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl and propanoic acid moieties differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
3-(3-butyl-6-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-6-14-12(2)19-16-8-7-13(22-3)11-15(16)18(14)23-10-9-17(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDHNUUAKBIXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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